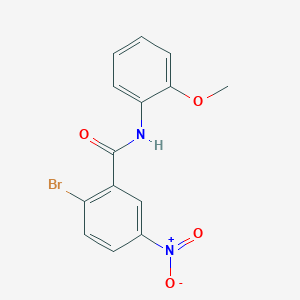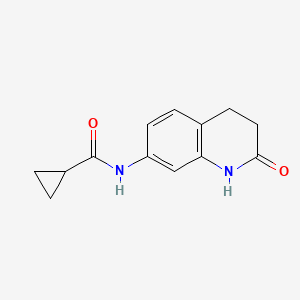![molecular formula C17H22N2O2 B6075138 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6075138.png)
2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine, also known as Y-27632, is a selective inhibitor of Rho-associated protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a critical role in various cellular processes, including cell migration, adhesion, and proliferation. Y-27632 has been extensively studied for its potential applications in scientific research, particularly in the fields of cell biology, biochemistry, and pharmacology.
Mécanisme D'action
2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine works by selectively inhibiting the activity of ROCK, which is involved in the regulation of actin cytoskeleton dynamics. ROCK phosphorylates various downstream targets, including myosin light chain and LIM kinase, which in turn regulate actin cytoskeleton dynamics. By inhibiting ROCK activity, 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine disrupts this signaling pathway and leads to a variety of cellular effects.
Biochemical and Physiological Effects
2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has been shown to have a variety of biochemical and physiological effects, including:
- Inhibition of cell migration and invasion
- Promotion of neurite outgrowth and axon regeneration
- Enhancement of the survival of various cell types, including neurons and stem cells
- Inhibition of smooth muscle contraction
- Regulation of blood pressure
- Inhibition of cancer cell growth and metastasis
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine is its high selectivity for ROCK. This allows researchers to selectively inhibit ROCK activity without affecting other signaling pathways. Additionally, 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine is relatively easy to use and has been extensively studied in various cell types and animal models.
However, there are also some limitations to using 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine in lab experiments. For example, the effects of 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine may vary depending on the cell type and experimental conditions used. Additionally, 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine may have off-target effects at high concentrations, which could lead to unintended cellular effects.
Orientations Futures
There are many potential future directions for research involving 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine. Some possible areas of investigation include:
- Further characterization of the downstream targets of ROCK and their role in various cellular processes
- Development of more selective ROCK inhibitors with improved pharmacological properties
- Investigation of the effects of 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine on other signaling pathways and cellular processes
- Examination of the effects of 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine in various disease models, including cancer, cardiovascular disease, and neurodegenerative disorders
Conclusion
2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine is a selective inhibitor of ROCK that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects and has been used as a tool to study the role of ROCK in various cellular processes. While there are some limitations to using 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine in lab experiments, it remains a valuable tool for investigating the complex signaling pathways involved in cellular processes.
Méthodes De Synthèse
The synthesis of 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine involves several steps, starting with the reaction of 3-ethynylbenzoic acid with thionyl chloride to form 3-ethynylbenzoyl chloride. The resulting compound is then reacted with morpholine to form the intermediate product, 4-(3-ethynylbenzoyl)-2-morpholinone. The final step involves the reaction of this intermediate with N,N-dimethylethylamine to form 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine.
Applications De Recherche Scientifique
2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has been used extensively in scientific research as a tool to study the role of ROCK in various cellular processes. It has been shown to inhibit ROCK activity in a dose-dependent manner, leading to a variety of cellular effects. For example, 2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine has been shown to inhibit cell migration and invasion, promote neurite outgrowth, and enhance the survival of various cell types.
Propriétés
IUPAC Name |
[2-[2-(dimethylamino)ethyl]morpholin-4-yl]-(3-ethynylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-14-6-5-7-15(12-14)17(20)19-10-11-21-16(13-19)8-9-18(2)3/h1,5-7,12,16H,8-11,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITFHQOGCSGEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CN(CCO1)C(=O)C2=CC=CC(=C2)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6075060.png)
![3-[2-(5-{3-oxo-3-[3-(1-piperidinylmethyl)-1-piperidinyl]propyl}-1,3,4-oxadiazol-2-yl)ethyl]-1H-indole](/img/structure/B6075062.png)


![1-(tetrahydro-2H-thiopyran-4-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6075107.png)


![2-[1-benzyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6075130.png)
![1-{[4-(methylthio)phenyl]acetyl}-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6075143.png)
![ethyl 4-({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B6075146.png)
![1-ethyl-4-{[{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6075158.png)
![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B6075161.png)

![3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B6075171.png)